molecular formula C10H14O2 B1330495 1-Ethoxy-2-methoxy-4-methylbenzene CAS No. 33963-27-8

1-Ethoxy-2-methoxy-4-methylbenzene

Cat. No.: B1330495
CAS No.: 33963-27-8
M. Wt: 166.22 g/mol
InChI Key: QOFRRWWZQIIACS-UHFFFAOYSA-N
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Description

1-Ethoxy-2-methoxy-4-methylbenzene, also known as para-ethoxy-m-xylene, is an aromatic compound with the molecular formula C10H14O2 and a molecular weight of 166.22 g/mol. This compound is characterized by a benzene ring substituted with ethoxy, methoxy, and methyl groups. It is a colorless liquid with a sweet odor and is widely used in various fields of research and industry due to its unique properties.

Preparation Methods

1-Ethoxy-2-methoxy-4-methylbenzene is synthesized through the Friedel-Crafts alkylation of xylene with ethyl alcohol and methanol in the presence of an acid catalyst, such as aluminum chloride or sulfuric acid. The reaction involves electrophilic substitution, where the electrophile is an ethoxymethyl cation generated from the reaction of ethanol and hydrogen chloride. The product is then purified through distillation and recrystallization to obtain a pure compound with a yield of 70-80%.

Chemical Reactions Analysis

1-Ethoxy-2-methoxy-4-methylbenzene undergoes various chemical reactions, including:

    Electrophilic Aromatic Substitution: This compound can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.

    Oxidation and Reduction: It can also undergo oxidation and reduction reactions.

    Substitution Reactions: The methoxy and ethoxy groups can be substituted under specific conditions, leading to the formation of various derivatives.

Scientific Research Applications

1-Ethoxy-2-methoxy-4-methylbenzene is used in several scientific research applications:

    Chemistry: It serves as a precursor in the synthesis of more complex organic compounds and is used in various organic reactions.

    Biology: Its derivatives are studied for potential biological activities and applications in drug development.

    Medicine: Research is ongoing to explore its potential therapeutic uses, although it is not currently used in human or veterinary medicine.

    Industry: It is used as a solvent in the production of paints, coatings, and dyes due to its solubility in organic solvents.

Mechanism of Action

The mechanism of action of 1-Ethoxy-2-methoxy-4-methylbenzene primarily involves electrophilic aromatic substitution reactions. The compound’s benzene ring, substituted with electron-donating groups (ethoxy and methoxy), makes it more reactive towards electrophiles . The electrophile forms a sigma-bond with the benzene ring, generating a positively charged benzenonium intermediate, which then loses a proton to yield the substituted benzene ring .

Comparison with Similar Compounds

1-Ethoxy-2-methoxy-4-methylbenzene can be compared with other similar compounds, such as:

    1-Ethoxy-4-methylbenzene: This compound lacks the methoxy group, making it less reactive in electrophilic aromatic substitution reactions.

    1-Methoxy-2-methylbenzene: This compound lacks the ethoxy group, which affects its solubility and reactivity compared to this compound.

    1-Ethynyl-4-methoxy-2-methylbenzene: This compound contains an ethynyl group, which significantly alters its chemical properties and reactivity.

This compound stands out due to the presence of both ethoxy and methoxy groups, which enhance its reactivity and solubility in organic solvents.

Properties

IUPAC Name

1-ethoxy-2-methoxy-4-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O2/c1-4-12-9-6-5-8(2)7-10(9)11-3/h5-7H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOFRRWWZQIIACS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30343018
Record name 1-Ethoxy-2-methoxy-4-methylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30343018
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

33963-27-8
Record name 1-Ethoxy-2-methoxy-4-methylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30343018
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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